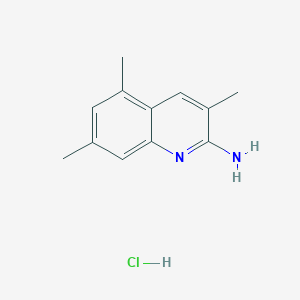

2-Amino-3,5,7-trimethylquinoline hydrochloride

Description

Properties

CAS No. |

1170631-02-3 |

|---|---|

Molecular Formula |

C12H15ClN2 |

Molecular Weight |

222.71 g/mol |

IUPAC Name |

3,5,7-trimethylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H14N2.ClH/c1-7-4-8(2)10-6-9(3)12(13)14-11(10)5-7;/h4-6H,1-3H3,(H2,13,14);1H |

InChI Key |

UITXZMGNMFYBHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)N)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5,7-trimethylquinoline hydrochloride typically involves the alkylation of quinoline derivatives. One common method is the reaction of 2-aminoquinoline with methylating agents under controlled conditions to introduce the methyl groups at the 3, 5, and 7 positions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of 2-Amino-3,5,7-trimethylquinoline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5,7-trimethylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

2-Amino-3,5,7-trimethylquinoline hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological assays.

Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-Amino-3,5,7-trimethylquinoline hydrochloride depends on its specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to changes in cellular function. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its amino group can form hydrogen bonds with biological targets, enhancing its binding affinity.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1170631-02-3

- Molecular Formula : C₁₂H₁₅ClN₂

- Molecular Weight : 222.71 g/mol

- Structure: A quinoline backbone substituted with methyl groups at positions 3, 5, and 7, and an amino group at position 2. The hydrochloride salt enhances stability and solubility .

Applications :

Primarily used as an intermediate in organic synthesis, building block for pharmaceuticals, and in research settings. Its structural features make it valuable for developing ligands and bioactive molecules .

Comparative Analysis with Structural Analogs

2-Amino-5,7-dimethyl-3-phenylquinoline Hydrochloride

Key Data :

Comparison :

| Property | 2-Amino-3,5,7-trimethylquinoline HCl | 2-Amino-5,7-dimethyl-3-phenylquinoline HCl |

|---|---|---|

| Molecular Weight | 222.71 g/mol | 284.78 g/mol |

| Substituent Bulk | Three methyl groups (small, hydrophobic) | Phenyl group (bulky, aromatic) |

| Solubility | Higher aqueous solubility due to HCl salt | Reduced solubility due to phenyl group |

| Applications | Broad industrial use (intermediates) | Specialized research (e.g., ligand design) |

Structural Impact :

(R)-(+)-3-Aminoquinuclidine Dihydrochloride

Key Data :

Comparison :

Functional Differences :

- The quinoline derivative’s aromaticity enables π-π interactions in drug design, whereas the quinuclidine’s rigid structure is exploited in chiral catalysis or neuromuscular research .

Biological Activity

2-Amino-3,5,7-trimethylquinoline hydrochloride is a member of the aminoquinoline family, characterized by its unique quinoline core structure. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. The presence of methyl groups at positions 3, 5, and 7, along with an amino group at position 2, enhances its chemical properties and biological efficacy.

The hydrochloride salt form of 2-Amino-3,5,7-trimethylquinoline increases its solubility in aqueous solutions, making it suitable for various pharmacological applications. The molecular formula is with a molecular weight of approximately 201.68 g/mol.

Antimicrobial Properties

Research indicates that 2-Amino-3,5,7-trimethylquinoline hydrochloride exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

Compounds within the aminoquinoline class have been investigated for their anticancer properties. Preliminary studies suggest that 2-Amino-3,5,7-trimethylquinoline hydrochloride may influence cellular pathways related to tumor growth and proliferation. In vitro assays have shown that it can induce apoptosis in cancer cell lines by interacting with DNA polymerases and affecting DNA synthesis processes.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. Interaction studies reveal that it has a binding affinity to DNA polymerases, which plays a crucial role in DNA replication and repair mechanisms. This interaction may inhibit the proliferation of cancer cells by disrupting their normal growth cycles.

Case Studies

Several case studies have explored the efficacy of 2-Amino-3,5,7-trimethylquinoline hydrochloride in various biological contexts:

- Antimicrobial Efficacy : A clinical study evaluated the compound's effectiveness against multidrug-resistant bacterial strains in vitro. The results indicated that it could serve as a potential candidate for developing new antibiotics.

- Cancer Research : In a laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.